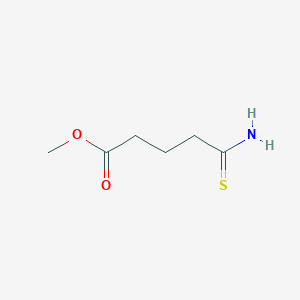

Methyl 4-carbamothioylbutanoate

Description

Methyl 4-carbamothioylbutanoate is a sulfur-containing organic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. Structurally, it consists of a butanoate methyl ester backbone (CH₃O-CO-(CH₂)₃-) modified at the 4-position by a carbamothioyl group (-C(=S)-NH₂). This thioamide functional group distinguishes it from conventional methyl esters, imparting unique physicochemical and biological properties.

Propriétés

IUPAC Name |

methyl 5-amino-5-sulfanylidenepentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)4-2-3-5(7)10/h2-4H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKIDGUCTHRVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Methyl Esters

Key Differences and Implications

Functional Groups: The carbamothioyl group in Methyl 4-carbamothioylbutanoate introduces sulfur-based polarity and nucleophilic reactivity, unlike the inert aliphatic chains in methyl palmitate or ethyl linolenate .

Biological Activity: Diterpene esters like torulosic acid methyl ester exhibit antimicrobial properties due to their rigid hydrocarbon skeletons . In contrast, the carbamothioyl group may confer unique bioactivity, as thioamides are known enzyme inhibitors (e.g., antithyroid drugs).

Synthetic Accessibility: Methyl 4-carbamothioylbutanoate can be synthesized via nucleophilic substitution or thiourea derivatization, whereas diterpene esters require extraction from natural resins or multi-step biosynthesis .

Stability :

- The thiocarbonyl group is prone to hydrolysis under acidic or alkaline conditions, unlike stable fatty acid esters (e.g., methyl palmitate) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.